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Abstract
The reaction between iron(III) and thiocyanate ions to form a distinctively blood-red colored

complex is a well-established and cost-effective method for the quantitative determination of

iron in various food matrices. This colorimetric method is based on the formation of the iron(III)

thiocyanate complex, predominantly [Fe(SCN)(H₂O)₅]²⁺, which exhibits strong absorbance in

the visible region of the electromagnetic spectrum. This application note provides a

comprehensive overview, detailed experimental protocols, and performance data for the use of

this complex in food analysis, tailored for researchers, scientists, and professionals in food

quality control and drug development.

Introduction
Iron is an essential micronutrient in the human diet, and its deficiency can lead to significant

health issues such as anemia.[1][2][3] Conversely, an excess of iron can be toxic. Therefore,

the accurate quantification of iron in food products is crucial for nutritional labeling, quality

control, and ensuring food safety.[1][3] The spectrophotometric method utilizing the iron(III)

thiocyanate complex is a simple, rapid, and sensitive technique for this purpose.[2][4]

The underlying principle of this method is the reaction of ferric ions (Fe³⁺) with thiocyanate ions

(SCN⁻) in an acidic medium to produce a series of intensely colored complexes.[2] While

multiple complexes can form, the 1:1 complex, [Fe(SCN)]²⁺, is the predominant species under

the typical analytical conditions of excess thiocyanate and is the basis for the quantitative

analysis.[2][3] The intensity of the color, which is directly proportional to the concentration of
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iron, is measured using a spectrophotometer at the wavelength of maximum absorbance,

typically around 480 nm.[4][5][6]

Principle of the Method
The determination of iron content involves two key stages: sample preparation and colorimetric

analysis.

Sample Preparation: Food samples are first subjected to a digestion process, commonly dry

ashing, to remove organic matter and release the iron into a soluble form.[2][3][4] The

resulting ash is then dissolved in acid to produce a solution containing ferric ions (Fe³⁺).[2][4]

If the iron is present in the ferrous state (Fe²⁺), an oxidizing agent such as potassium

permanganate or nitric acid is added to convert it to the ferric state, as only Fe³⁺ reacts with

thiocyanate to form the colored complex.[2]

Colorimetric Analysis: The acidic solution containing Fe³⁺ is treated with an excess of a

thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate).[2][4] This leads to

the formation of the blood-red iron(III) thiocyanate complex. The absorbance of the resulting

solution is then measured using a spectrophotometer. By comparing the absorbance of the

sample solution to a calibration curve prepared from standard iron solutions of known

concentrations, the concentration of iron in the original food sample can be accurately

determined.[2][3]

Data Presentation
The quantitative performance of the iron(III) thiocyanate method for food analysis is

summarized in the tables below.

Table 1: General Analytical Parameters
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Parameter Value Reference

Wavelength of Maximum

Absorbance (λmax)
~480 nm [5][6]

Molar Absorptivity 2.9 x 10⁴ L mol⁻¹ cm⁻¹ [4]

Linearity Range 0.32 - 3.23 ppm [4]

Detection Limit 5 ppb [7]

Relative Standard Deviation

(RSD)
0.5906% [7]

Table 2: Recovery of Iron from Various Food Samples
Food Matrix

Iron Added
(ppm)

Iron Found
(ppm)

Recovery (%) Reference

Powdered Whole

Milk
5.0 4.9 98 [8]

Dehydrated Eggs 10.0 9.8 98 [8]

Wheat Flour 20.0 19.5 97.5 [8]

Canned Peaches 5.0 5.1 102 [8]

Dehydrated

Potatoes
10.0 10.2 102 [8]

Ragi - - 96.97 (average)

Green Gram - - 96.97 (average)

Soya Beans - - 96.97 (average)

Experimental Protocols
Reagent Preparation

Standard Iron Stock Solution (1000 ppm): Dissolve 1.000 g of analytical grade iron wire in a

minimal amount of concentrated nitric acid. Gently heat to aid dissolution. After cooling,
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quantitatively transfer the solution to a 1 L volumetric flask and dilute to the mark with

deionized water.

Working Standard Iron Solutions (e.g., 1-10 ppm): Prepare a series of working standards by

appropriate serial dilutions of the stock solution with deionized water.

Potassium Thiocyanate Solution (10% w/v): Dissolve 10 g of potassium thiocyanate (KSCN)

in 100 mL of deionized water.

Hydrochloric Acid (2 M): Carefully add 167 mL of concentrated hydrochloric acid (HCl, ~12

M) to about 800 mL of deionized water, then dilute to 1 L.

Potassium Permanganate Solution (0.1 M): Dissolve 15.8 g of potassium permanganate

(KMnO₄) in 1 L of deionized water.

Sample Preparation (Dry Ashing Method)
Accurately weigh approximately 2-5 g of the homogenized food sample into a porcelain

crucible.[4]

Place the crucible in a muffle furnace and heat at 550-600°C for 4-6 hours, or until a white or

gray ash is obtained.[2]

Allow the crucible to cool to room temperature in a desiccator.

To the ash, add 10 mL of 2 M hydrochloric acid and gently heat on a hot plate to dissolve the

ash.[3]

Filter the resulting solution through an ashless filter paper into a 50 mL volumetric flask.

Wash the crucible and filter paper with several small portions of deionized water, collecting

the washings in the volumetric flask.

If the original sample is suspected to contain ferrous iron (Fe²⁺), add 0.1 M potassium

permanganate solution dropwise until a faint pink color persists.[2]

Dilute the solution to the mark with deionized water and mix thoroughly.
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Colorimetric Determination
Pipette 10 mL of the prepared sample solution into a 50 mL volumetric flask.

Into a series of separate 50 mL volumetric flasks, pipette 10 mL of each of the working

standard iron solutions and a blank (10 mL of deionized water).

To each flask, add 5 mL of 10% potassium thiocyanate solution and mix well.[1]

Dilute each solution to the 50 mL mark with deionized water and mix thoroughly.

Allow the solutions to stand for 10 minutes for the color to develop fully.[1]

Set the spectrophotometer to a wavelength of 480 nm.

Zero the spectrophotometer using the blank solution.

Measure the absorbance of each of the standard and sample solutions.

Data Analysis
Plot a calibration curve of absorbance versus the concentration of the standard iron

solutions.

Determine the concentration of iron in the sample solution from the calibration curve using its

measured absorbance.

Calculate the iron content in the original food sample using the following formula:

Iron (mg/100g) = (C x V x D) / W

Where:

C = Concentration of iron from the calibration curve (in mg/L or ppm)

V = Final volume of the sample solution (in L)

D = Dilution factor (if any)
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W = Weight of the food sample (in g)
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Click to download full resolution via product page

Caption: Experimental workflow for the determination of iron in food samples.
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Caption: Equilibrium reaction for the formation of the iron(III) thiocyanate complex.

Conclusion
The spectrophotometric determination of iron using the thiocyanate method is a robust,

reliable, and accessible technique for food analysis. Its simplicity, speed, and low cost make it

particularly suitable for routine quality control applications. By following the detailed protocols

provided in this application note, researchers and analysts can achieve accurate and precise

quantification of iron in a wide variety of food matrices.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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